N-Chloromethylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-5-7-1-3-8-4-2-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHCXPEXLCFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490578 | |
| Record name | 4-(Chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16158-87-5 | |
| Record name | 4-(Chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Chloromethylmorpholine
Established Synthetic Routes and Optimizations
The synthesis of N-chloromethylmorpholine and its N-substituted analogues has been approached through several established chemical pathways. These methods often involve the cyclization of appropriately substituted amino alcohol precursors.
Synthesis from N-Benzylethanolamine and Epichlorohydrin (B41342)
A prominent and well-documented method for the synthesis of N-benzyl-2-chloromethylmorpholine involves the reaction of N-benzylethanolamine with epichlorohydrin. This two-step, one-pot procedure is initiated by the ring-opening of epichlorohydrin with the secondary amine of N-benzylethanolamine. The subsequent and crucial step is an acid-catalyzed dehydration and cyclization of the resulting diol intermediate.
Traditionally, concentrated sulfuric acid has been employed as the catalyst for the cyclization step, often requiring harsh reaction conditions such as high temperatures. While this method has proven effective, with one study reporting a yield of 87% on a 0.37 mol scale, the use of concentrated sulfuric acid presents challenges, particularly in terms of industrial scalability and safety due to its corrosive nature and the highly exothermic reaction. acs.org
Related Preparations of Halomethylmorpholines
The fundamental approach of cyclizing amino alcohol precursors is applicable to a broader range of halomethylmorpholines. For instance, the synthesis of 4-(2-chloroethyl)morpholine (B1582488) hydrochloride has been achieved with a notable yield of 98.7% by reacting morpholine (B109124) ethanol (B145695) with thionyl chloride in benzene. prepchem.com This high-yielding reaction underscores the efficiency of using thionyl chloride for the dual purpose of chlorination and facilitating cyclization.
Furthermore, the versatility of the chloromethyl group is demonstrated in the synthesis of various N-substituted derivatives. For example, 4-((1H-benzimidazol-2-yl)methyl)morpholine can be synthesized via a substitution reaction between 2-(chloromethyl)-1H-benzimidazole and morpholine. mdpi.com This intermediate can then undergo N-alkylation to produce a diverse library of compounds. mdpi.com
Facile and Scalable Synthesis Approaches
The development of more facile and scalable synthetic routes is a continuous effort in chemical research, driven by the need for efficient and cost-effective production on an industrial scale. A significant improvement over the traditional sulfuric acid method for N-benzyl-2-chloromethylmorpholine synthesis involves a two-stage process that is more amenable to large-scale production. This can involve a base-mediated deprotonation of the corresponding morpholinium salt, followed by the addition of a carboxylic acid to precipitate the target compound, achieving high yields on a multi-kilogram scale.
One notable scalable synthesis of a 2-chloromethyl-substituted morpholine, specifically N-benzyl-2-chloromethylmorpholine, was performed on a 0.37 mol scale, yielding 72 grams of the product with an 87% yield. acs.org This was achieved by reacting N-benzylethanolamine with an equimolar amount of epichlorohydrin without a solvent at room temperature, followed by treatment with 98% sulfuric acid and heating to 170 °C. acs.org While still employing harsh conditions, the scalability of this one-pot operation has been demonstrated. acs.org
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. The stereoselective synthesis of substituted morpholines can be approached through several strategies, although direct examples for this compound are not extensively reported.
General principles for the stereoselective synthesis of morpholines often involve one of the following approaches:
Use of Chiral Starting Materials: Employing an enantiomerically pure amino alcohol precursor, such as a chiral N-substituted ethanolamine, can direct the stereochemistry of the final morpholine product.
Asymmetric Catalysis: The use of chiral catalysts in the cyclization step can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.
Diastereoselective Reactions: When an additional chiral center is present in the molecule, diastereoselective cyclization can be achieved, favoring the formation of one diastereomer. This can sometimes be followed by separation of the diastereomers and removal of the chiral auxiliary.
For instance, the synthesis of 2-chloromethyl-6-methylmorpholine from (S)-1-benzylaminopropan-2-ol and racemic epichlorohydrin resulted in a mixture of diastereoisomers, highlighting the influence of the chiral starting material on the product's stereochemistry. acs.org While direct methods for the highly stereoselective synthesis of this compound isomers are still an area for development, the established principles of asymmetric synthesis provide a clear roadmap for future research.
Methodological Improvements in Yield and Purity for Research Applications
For research applications, the availability of high-purity compounds is paramount. Methodological improvements in the synthesis of this compound and its analogs have focused on increasing both yield and purity, thereby simplifying downstream purification processes.
The selection of the cyclization reagent and reaction conditions plays a critical role in achieving high yields and purity. As mentioned earlier, the synthesis of 4-(2-chloroethyl)morpholine hydrochloride using thionyl chloride resulted in a near-quantitative yield of 98.7% and a high-purity crystalline product. prepchem.com This method avoids the use of harsh, non-volatile acids, which can complicate product isolation and purification.
In another example, the synthesis of 4-(2-indenylethyl)morpholine from N-(2-chloroethyl)morpholine hydrochloride involved a neutralization and extraction procedure that afforded the pure product in an 86% yield after distillation. academicjournals.org This demonstrates that careful control of pH and appropriate extraction techniques are crucial for obtaining high-purity materials.
The table below summarizes the yields of some relevant synthetic methods discussed.
| Product | Starting Materials | Reagents | Yield (%) |
| N-Benzyl-2-chloromethylmorpholine | N-Benzylethanolamine, Epichlorohydrin | H₂SO₄ | 87 |
| 4-(2-Chloroethyl)morpholine hydrochloride | Morpholine ethanol, Thionyl chloride | Benzene | 98.7 |
| 4-(2-Indenylethyl)morpholine | N-(2-Chloroethyl)morpholine hydrochloride | NaOH | 86 |
Reaction Mechanisms and Chemical Transformations of N Chloromethylmorpholine
Elimination Reactions
Base-Mediated Dehydrochlorination
N-Chloromethylmorpholine and its derivatives can undergo elimination reactions, specifically dehydrochlorination, in the presence of a strong base. acs.org This reaction involves the removal of a proton (H⁺) from a carbon adjacent to the chloromethyl group and the elimination of the chloride leaving group (Cl⁻), resulting in the formation of a double bond. libretexts.orgmasterorganicchemistry.combyjus.com
This transformation is typically a bimolecular elimination (E2) reaction, where the base abstracts a proton, and the leaving group departs in a single, concerted step. dalalinstitute.commasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. byjus.com The choice of a strong, sterically hindered base can favor elimination over competing substitution reactions. libretexts.org
Formation of Exocyclic Enol Ethers and Unsaturated Morpholine (B109124) Analogues
A significant outcome of the base-mediated dehydrochlorination of certain chloromethyl-substituted morpholines is the formation of exocyclic enol ethers. acs.org For instance, the treatment of 2-chloromethyl-substituted morpholine derivatives with a base can lead to an exocyclic enol ether. acs.org These enol ethers are valuable synthetic intermediates. tue.nlorganic-chemistry.orgsioc-journal.cn
These unsaturated morpholine analogues, such as the exocyclic enol ethers, can then be used in further synthetic transformations. rsc.org For example, they can participate in reactions like iodoacetalization. acs.org Additionally, other methods can lead to different types of unsaturated morpholine analogues, such as 2H-1,4-oxazine N-oxides, which are also useful in heterocyclic synthesis. nih.gov
Ring Expansion and Rearrangement Reactions
Formation of Oxazepane Derivatives
Substituted N-chloromethylmorpholines can undergo ring expansion and rearrangement reactions to yield larger heterocyclic structures, such as 1,4-oxazepane (B1358080) derivatives. acs.orgresearchgate.net These reactions provide a pathway to medium-sized rings, which are of interest in medicinal chemistry and materials science. northumbria.ac.ukmdpi.com
One reported methodology involves the synthesis of a 2-chloromethyl-substituted morpholine, which can then be used to generate 1,4-oxazepane structures. acs.org The reaction of 4-benzyl-3-chloromethylmorpholine with sodium azide (B81097) has also been studied in the context of ring expansion. rsc.org The propensity for ring expansion can be influenced by the nature of the substituents on the morpholine ring and the reaction conditions employed.
Mechanistic Studies of Ring Expansion Processes
The inherent ring strain and reactivity of this compound and its derivatives make them valuable precursors in synthetic pathways that involve the expansion of the morpholine ring. These transformations often proceed through reactive intermediates and allow for the construction of larger, more complex heterocyclic systems, such as 1,4-oxazepanes.
One significant ring expansion process involves the transformation of 2-chloromethyl-substituted morpholine derivatives into 1,4-oxazepane analogues. acs.org This process is key for generating structurally diverse scaffolds for applications in medicinal chemistry. The synthesis begins with a 2-chloromethyl-substituted morpholine, which is accessed from the reaction of epichlorohydrin (B41342) with a suitable β-aminoalcohol. acs.org
The mechanistic pathway for the ring expansion can be described in the following steps:
Elimination to an Exocyclic Enol Ether : The process is initiated by a base-mediated dehydrochlorination of the 2-chloromethyl-substituted morpholine. This elimination reaction results in the formation of a reactive exocyclic enol ether intermediate. acs.org
Iodoacetalization : The enol ether then undergoes iodoacetalization. For instance, reaction with N-Boc-propanolamine in the presence of an iodine source leads to the formation of an iodide intermediate. acs.org
Cyclization to form the Oxazepane Ring : The final step is the intramolecular cyclization of the iodide intermediate to form the seven-membered 1,4-oxazepane ring. This step can be inefficient under certain conditions, with the potential for competing side reactions. For example, slow cyclization can lead to the formation of urea (B33335) byproducts if DMF is used as a solvent, as it can slowly decompose to produce dimethylamine, which then reacts with isocyanate formed from the Boc-protecting group. acs.org
A related strategy has been documented for the ring expansion of 4-benzyl-3-chloromethylmorpholine. Treatment of this compound with sodium azide has been shown to generate an aziridinium (B1262131) ion intermediate. This highly reactive three-membered ring is then susceptible to nucleophilic attack, which can lead to ring-opened products, effectively representing a transformation of the initial chloromethylmorpholine structure. rsc.org
The table below summarizes the key transformation in the synthesis of oxazepane analogues from a chloromethylmorpholine derivative.
| Starting Material | Key Reagents/Conditions | Key Intermediate | Final Product | Reference |
| 2-Chloromethyl-substituted morpholine | 1. Base | Exocyclic enol ether | 1,4-Oxazepane analogue | acs.org |
| 2. N-Boc-propanolamine, Iodine | ||||
| 3. Cyclization conditions |
Other Significant Chemical Reactivities and Electrophilic Activation
This compound is characterized by its high reactivity, which stems from the presence of the chloromethyl group attached to the morpholine nitrogen. This functional group serves as a potent electrophilic site, making the compound a versatile building block in organic synthesis. smolecule.com The primary reactivity of this compound involves nucleophilic substitution reactions where the chlorine atom acts as a leaving group. smolecule.com
Nucleophilic Substitution Reactions:
The electron-withdrawing nature of the adjacent nitrogen atom and the chlorine atom polarizes the C-Cl bond, making the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role as a morpholinomethylating agent. Common nucleophiles that react with this compound include:
Amines: React to form N-substituted aminomethylmorpholines. smolecule.com
Alcohols: Form morpholinomethyl ethers. smolecule.com
Thiols: Yield morpholinomethyl thioethers. smolecule.com
These nucleophilic substitution reactions are typically bimolecular (SN2), where the nucleophile attacks the carbon atom, and the chloride ion is displaced in a concerted step. The morpholine moiety often enhances the water solubility of the molecule, which can be advantageous for conducting these reactions in polar solvents. smolecule.com
Electrophilic Activation:
The concept of electrophilic activation involves increasing the electrophilic character of a molecule to enhance its reactivity towards nucleophiles. In the context of this compound, while the molecule is already a competent electrophile, its reactivity can be modulated by the reaction conditions. The nitrogen atom of the morpholine ring can be protonated or interact with a Lewis acid, which would further increase the electrophilicity of the chloromethyl group by enhancing its leaving group ability.
While specific studies detailing the Lewis acid-catalyzed electrophilic activation of this compound are not extensively documented in the provided search results, the general principles of electrophilic activation are well-established in organic chemistry. For instance, the activation of amides using agents like triflic anhydride (B1165640) significantly increases their electrophilicity. nih.gov Similarly, the formation of iminium ions from aldehydes and secondary amines is a classic example of electrophilic activation, making the α,β-unsaturated system more reactive towards nucleophiles. beilstein-journals.org By analogy, interactions that place a positive charge on the morpholine nitrogen would render the chloromethyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
Radical Reactions:
In addition to its ionic reactivity, this compound has the potential to participate in radical reactions. The presence of a halogen atom allows for the possibility of generating a radical species at the methylene carbon under appropriate photolytic or radical-initiating conditions. smolecule.com Such reactivity would open up alternative pathways for functionalization, distinct from the more common nucleophilic substitution routes.
The table below outlines the principal reactivities of this compound.
| Reactivity Type | Reactant | Description | Reference |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | The chloromethyl group acts as an electrophile, undergoing substitution with various nucleophiles. | smolecule.com |
| Electrophilic Activation | Lewis Acids/Protic Acids (Proposed) | Interaction with the morpholine nitrogen could enhance the electrophilicity of the chloromethyl group. | N/A |
| Radical Reactions | Radical Initiators (Proposed) | The C-Cl bond can potentially undergo homolytic cleavage to form a radical intermediate. | smolecule.com |
Synthesis and Academic Applications of N Chloromethylmorpholine Derivatives
Development of Morpholine-Containing Chemical Scaffolds
The morpholine (B109124) ring is a privileged structure in drug discovery, known to enhance aqueous solubility and metabolic stability of drug candidates. N-Chloromethylmorpholine serves as a key building block for the construction of complex, three-dimensional scaffolds incorporating this important heterocycle.
Bis-morpholine Spiroacetals and 3D-Scaffolds
A notable application of this compound is in the synthesis of bis-morpholine spiroacetals, which are sp³-rich, conformationally defined scaffolds. These structures are of particular interest for the assembly of compound libraries for drug screening. The synthesis typically begins with the dehydrochlorination of a 2-chloromethyl-substituted morpholine, derived from epichlorohydrin (B41342), to form an exocyclic enol ether. acs.org This intermediate then undergoes iodoacetalization with a diol, followed by a base-induced cyclization to construct the second morpholine ring and form the spiroacetal framework. acs.orgsmolecule.com This methodology is high-yielding and scalable, making it suitable for large-scale production. acs.org A library of 124 spiro-bis-morpholine compounds has been synthesized using this approach. chemrxiv.org
The resulting bis-morpholine spiroacetals exhibit double anomeric stabilization, contributing to their conformational rigidity. acs.orgsmolecule.com This well-defined three-dimensional architecture is a desirable feature for molecules intended to interact with specific biological targets.
1,4-Oxazepane (B1358080) Analogues and Other Fused Heterocyclic Systems
The synthetic strategy used for bis-morpholine spiroacetals can be extended to create related heterocyclic systems, such as 1,4-oxazepane analogues. acs.org By using N-Boc-propanolamine in the iodoacetalization step, a 1,4-oxazepane ring can be formed instead of a second morpholine ring. acs.org This flexibility allows for the generation of 6,7- and 7,7-spiroacetal analogues, which are less explored in drug discovery. acs.org The synthesis of a bis-oxazepane spiroacetal has also been achieved through this route. acs.org These alternative heterocyclic systems provide access to novel chemical space and the potential for new biological activities. Other synthetic routes to 1,4-oxazepane derivatives often utilize N-propargylamines as starting materials. rsc.org
Dihydropyrimidinone-Based Heterocycles
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities. researchgate.netnih.gov Their synthesis is often achieved through the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). researchgate.netmdpi.com While direct use of this compound in the Biginelli reaction is not the primary approach, the development of novel DHPM derivatives often involves incorporating various N-heterocyclic moieties. nih.gov The versatility of the Biginelli reaction allows for the synthesis of a diverse library of DHPMs with potential therapeutic applications. nih.gov
N-Acyl Hydrazone Derivatives and Related Compounds
N-acyl hydrazones (NAHs) are recognized as valuable scaffolds in drug design due to their straightforward synthesis and broad spectrum of biological activities. researchgate.netmdpi.com The general synthesis of NAH derivatives involves the condensation of a hydrazide with an appropriate aldehyde or ketone. ekb.egmdpi.com Although this compound is not directly a precursor to the N-acyl hydrazone core, its derivatives can be incorporated into the aldehyde or hydrazide starting materials to introduce the morpholine motif. The resulting morpholine-containing N-acyl hydrazones can then be evaluated for their biological properties. The N-acyl hydrazone framework is an important intermediate for the synthesis of various heterocyclic structures. researchgate.net
Derivatives in Medicinal Chemistry Research
The incorporation of the morpholine moiety, facilitated by this compound, has proven to be a valuable strategy in the design of new therapeutic agents.
Anticancer and Antitumor Activity Studies
Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, dihydropyrimidinone derivatives bearing various N-heterocyclic moieties have been synthesized and screened for their cytotoxic activity. nih.gov One such compound demonstrated significant growth inhibition against several cancer cell lines, including NCI-H460, SK-MEL-5, and HL-60 (TB). nih.gov
The anticancer potential of various heterocyclic compounds containing structural motifs accessible through this compound chemistry is an active area of research. For example, isatin (B1672199) derivatives, which can be modified to include morpholine groups, have shown promising antiproliferative properties. frontiersin.org Similarly, anthraquinone (B42736) derivatives are being investigated for their anticancer effects. semanticscholar.org The ability of the morpholine group to improve physicochemical properties makes it an attractive component in the design of novel anticancer drugs.
Below is a table summarizing the anticancer activity of selected compound classes that can be synthesized incorporating a morpholine moiety.
| Compound Class | Cancer Cell Line | Activity | Reference |
| Dihydropyrimidinone Derivative | NCI-H460 | 88% Growth Inhibition | nih.gov |
| Dihydropyrimidinone Derivative | SK-MEL-5 | 86% Growth Inhibition | nih.gov |
| Dihydropyrimidinone Derivative | HL-60 (TB) | 85% Growth Inhibition | nih.gov |
| Lanthanide(III) Complex | A549/DDP (Cisplatin-resistant) | IC50 = 0.025–0.097 μM | rsc.org |
| Diarylthiourea Derivative | MCF-7 (Breast Cancer) | IC50 = 338.33 ± 1.52 µM | mdpi.com |
Anti-inflammatory Properties and Mechanism of Action
Derivatives containing the morpholine scaffold and related heterocyclic structures have been investigated for their anti-inflammatory potential. Inflammation is a critical factor in many diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy.
The mechanisms of action for anti-inflammatory drugs often involve the inhibition of enzymes like cyclo-oxygenase (COX), which reduces the synthesis of pro-inflammatory prostaglandins. researchgate.net Glucocorticoids, for example, exert their potent anti-inflammatory effects by altering the transcription of numerous genes in leukocytes, both directly and indirectly. nih.gov They can increase macrophage phagocytosis of apoptotic cells, which is a strongly anti-inflammatory process. nih.gov
Research on specific derivatives has provided insight into their mechanisms. A new ibuprofen (B1674241) derivative demonstrated anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. mdpi.com The derivative showed a superior binding energy to the COX-2 enzyme compared to ibuprofen itself. mdpi.com Similarly, studies on neochlorogenic acid, a phenolic compound, showed it could reduce the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO) in A549 cells. ekb.eg Its mechanism involves the inhibition of NF-κB activation and the phosphorylation of the MAPKs signaling pathway. ekb.eg The anti-inflammatory effects of Thiazolidinediones (TZDs), which are PPAR-gamma agonists, are believed to stem from preventing microglial activation and the expression of inflammatory cytokines and chemokines. nih.gov
Table 3: Anti-inflammatory Mechanisms of Action
| Compound/Derivative Class | Mechanism of Action | Key Mediators Inhibited | Reference(s) |
|---|---|---|---|
| Ibuprofen Derivative (IA) | Inhibition of cyclo-oxygenase enzymes. | COX-1, COX-2 | mdpi.com |
| Neochlorogenic acid | Inhibition of NF-κB activation and MAPKs signaling pathway phosphorylation. | TNF-α, IL-6, NO | ekb.eg |
| Thiazolidinediones (TZDs) | Prevention of microglial activation and inflammatory cytokine/chemokine expression. | Cytokines, Chemokines | nih.gov |
| Glucocorticoids | Altered transcription of inflammatory genes; increased phagocytosis of apoptotic cells. | Broad range of inflammatory mediators. | nih.gov |
Antimicrobial and Antifungal Efficacy Evaluations
The search for new antimicrobial and antifungal agents is driven by the global challenge of drug resistance. Heterocyclic compounds, including those with a morpholine ring, are a promising area of research for developing new therapies.
Studies have shown that various derivatives possess significant activity against a range of pathogens. For example, newly synthesized pyridine (B92270) derivatives demonstrated good antimicrobial activity, with one compound being particularly effective against E. coli (MIC value of 0.0048 mg/mL) and C. albicans (MIC value of 0.0098 mg/mL). mdpi.com A novel synthesized pyrrolizidine (B1209537) alkaloid also showed strong antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL, and was most active against S. aureus and E. coli. mdpi.com
In a study of new metronidazole (B1676534) derivatives, several compounds featuring a 1,2,3-triazole moiety showed potent inhibition of fungal growth against Didymella sp. and also exhibited higher efficacy against bacteria compared to the parent compound. beilstein-journals.org The evaluation of essential oil from Hedyosmum cuatrecazanum Occhioni revealed significant antibacterial activity, especially against S. aureus, and notable antifungal activity, with C. albicans and C. tropicalis being the most susceptible fungal strains. unm.edu Furthermore, organic extracts from the hard coral Pocillopora verrucosa were effective against most tested microorganisms, with the highest effect observed against Fusarium solani. ekb.eg
Table 4: Efficacy of Morpholine-Related Derivatives Against Microbes
| Compound/Derivative Class | Target Microorganism(s) | Efficacy/Key Findings | Reference(s) |
|---|---|---|---|
| Pyridine derivatives | E. coli, B. mycoides, C. albicans | MIC values as low as 0.0048 mg/mL against E. coli. | mdpi.com |
| Pyrrolizidine alkaloid (PA-1) | S. aureus, E. coli | Strong activity with MIC values from 0.0039 to 0.025 mg/mL. | mdpi.com |
| Metronidazole 1,2,3-triazole derivatives | Didymella sp., various bacteria | Potent inhibition of fungal growth; higher antibacterial activity than metronidazole. | beilstein-journals.org |
| Hedyosmum cuatrecazanum essential oil | S. aureus, C. albicans, C. tropicalis | Highest antibacterial activity against S. aureus; Candida species most susceptible fungi. | unm.edu |
| Pocillopora verrucosa extract | Fusarium solani, various pathogens | Most effective against F. solani (22mm inhibition zone). | ekb.eg |
Application as Intermediates in Pharmaceutical Synthesis (e.g., Viloxazine, Mosapride Precursors)
This compound and its structural analogs are valuable intermediates in the synthesis of various pharmaceuticals. The morpholine ring serves as a core scaffold that can be functionalized to produce complex drug molecules.
A key application is in the synthesis of Viloxazine, an antidepressant. Patents describe processes where a 2-chloromethylmorpholine intermediate is crucial. google.com For example, N-benzyl-2-chloromethylmorpholine can be prepared and subsequently converted to Viloxazine. google.com An alternative synthesis of Viloxazine involves reacting 1-(2-ethoxyphenoxy)-2,3-epoxypropane with 2-aminoethyl hydrogen sulfate (B86663) to form the morpholine ring of the Viloxazine base. google.com
These intermediates are also used in the preparation of Mosapride, a gastroprokinetic agent. One patented synthesis route for Mosapride citrate (B86180) involves preparing the intermediate 4-(4-fluorobenzyl)-2-aminomethyl morpholine. google.com This morpholine derivative is then reacted with another intermediate to form the final drug. The process involves multiple steps, including the cyclization to form the morpholine ring. google.com Another method for synthesizing a key Mosapride intermediate, 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl) morpholine-2-yl)methyl)benzamide citrate, also highlights the importance of building upon a pre-formed morpholine structure. google.com The use of these chloromethyl intermediates provides a practical and industrially applicable method for creating 2-substituted morpholine derivatives. google.com
Other Research-Oriented Applications of Derivatives
Derivatives of morpholine and other nitrogen-containing heterocyclic compounds have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. Their effectiveness stems from the ability of the molecules to adsorb onto the metal surface, forming a protective barrier that hinders corrosive processes.
The presence of heteroatoms like nitrogen and oxygen in the molecular structure of these organic compounds facilitates their adsorption onto the metal surface. ijcsi.pro Studies on pyrazolone (B3327878) derivatives as inhibitors for N80 steel in 15% HCl showed excellent corrosion mitigation, with efficiencies reaching up to 97.05% at a concentration of just 50 ppm. researchgate.net These inhibitors were found to be of a mixed type, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net
Research on chromone (B188151) derivatives also highlighted their effectiveness as corrosion inhibitors for mild steel in 1 M hydrochloric acid. The inhibitory efficiency was found to be dependent on both the concentration of the inhibitor and the temperature of the solution. ijcsi.pro The adsorption of these compounds on the steel surface typically follows the Langmuir adsorption isotherm model. researchgate.net A novel hydrazone derivative has also been shown to provide excellent corrosion protection for steel rebar in chloride-contaminated solutions, with theoretical simulations indicating the formation of chemical bonds between the inhibitor molecules and the iron surface. nih.gov This strong interaction is crucial for forming a stable protective layer. Organic compounds containing nitrogen, sulfur, and oxygen are particularly effective as they can adsorb onto the metal surface through either physical or chemical interactions, blocking both cathodic and anodic reaction sites. mdpi.com
Table 5: Performance of N-Heterocyclic Derivatives as Corrosion Inhibitors
| Inhibitor Class | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Mechanism | Reference(s) |
|---|---|---|---|---|---|
| Pyrazolone derivatives | N80 Steel | 15% HCl | 97.05 | Mixed-type, Langmuir isotherm | researchgate.net |
| Chromone derivatives | Mild Steel | 1 M HCl | High (concentration-dependent) | Adsorption via O and N heteroatoms | ijcsi.pro |
| Hydrazone derivative (HIND) | Steel Rebar | Chloride-contaminated solution | Excellent (long-term protection) | Chemisorption, bond formation with iron | nih.gov |
| Imidazoline derivatives | Steel Alloy | 1 M H₂SO₄ and HCl | Not specified | Adsorption via N atoms | mdpi.com |
Molluscicidal Activity and Vector Control Research
The control of vector-borne diseases is a critical area of public health, and chemical agents play a significant role in managing the populations of vectors such as snails. Derivatives of this compound, particularly N-Tritylmorpholine (also known as Trifenmorph), have been the subject of research for their potent molluscicidal properties. These compounds are instrumental in controlling the snail species that act as intermediate hosts for parasites like Schistosoma, the causative agent of schistosomiasis.
Research has demonstrated that N-Tritylmorpholine is highly toxic to the snail hosts of Schistosomatidae. nih.gov Its effectiveness is observed at low concentrations, making it a powerful tool in aquatic environments. For instance, molluscicidal concentrations can range from as low as 0.01 to 0.05 parts per million (ppm) for 24-hour exposures and 0.1 to 0.5 ppm for shorter 1-hour exposures. nih.gov Field trials have validated its efficacy, where it has been used successfully in large-scale snail control programs. nih.gov Application strategies have varied from prolonged treatments at very low concentrations (e.g., 0.025 ppm for 16 days) to short, higher-concentration exposures (e.g., 4 ppm for 15 minutes). nih.gov
One of the significant advantages of N-Tritylmorpholine highlighted in studies is its relative selectivity. Treatments have been shown to have minimal impact on other forms of aquatic life, including plants, insects, and the general microfauna and flora. nih.govwho.int In specific conditions, it has been possible to control snail populations without harming fish. nih.gov However, its activity can be influenced by environmental factors; for example, its efficacy may be reduced in acidic water due to hydrolysis. nih.govnih.gov
The effectiveness of N-Tritylmorpholine has been documented against various snail species that are intermediate hosts for trematodes. stz-oekotox.de The compound was developed with the support of the World Health Organization to control freshwater gastropods responsible for transmitting human schistosomiasis. stz-oekotox.de Its application also extended to veterinary public health, specifically in controlling the amphibious snail Lymnaea truncatula, an intermediate host for the liver fluke Fasciola hepatica in livestock. stz-oekotox.de
The table below summarizes the lethal concentration (LC50) values of N-Tritylmorpholine against several medically important snail species, demonstrating its potent activity.
Table 1: Molluscicidal Activity (LC50) of N-Tritylmorpholine against Various Snail Species
| Snail Species | Exposure Time | LC50 (ppm) |
|---|---|---|
| Biomphalaria alexandrina | 24 hours | 0.025 |
| Biomphalaria sudanica tanganyicensis | 24 hours | 0.078 |
| Bulinus (Physopsis) nasutus productus | 24 hours | 0.18 |
| Bulinus (P.) globosus | 24 hours | 0.085 |
| Bulinus truncatus | 24 hours | 0.10 |
Data sourced from Boyce et al. (1967) who.int
Compound Library Assembly and Drug Discovery Initiatives
This compound serves as a valuable and reactive building block in synthetic organic chemistry, particularly in the assembly of compound libraries for drug discovery. smolecule.com Its utility stems from the reactive chloromethyl group, which allows for the introduction of the morpholine moiety into more complex molecular architectures. smolecule.com The morpholine ring itself is a prevalent feature in many bioactive compounds and approved drugs, making it an attractive scaffold for medicinal chemistry. acs.org
A significant application of this compound derivatives is in the synthesis of three-dimensional (3D) scaffolds, which are of growing interest in drug discovery for their ability to explore new chemical space. acs.org Researchers have developed a scalable, four-step synthesis route to produce bis-morpholine spiroacetals, using a 2-chloromethyl-substituted morpholine intermediate. acs.org This process involves a base-mediated dehydrochlorination to form an exocyclic enol ether, which then serves as a precursor for the construction of the second morpholine ring to complete the spiroacetal framework. smolecule.comacs.org
The resulting spiro-bis-morpholine scaffolds are conformationally well-defined and sp³-rich, characteristics that are desirable for drug candidates. acs.orgchemrxiv.org Compound libraries generated from these scaffolds have been shown to occupy a chemical space similar to that of small-molecule drugs approved by the Food and Drug Administration (FDA). chemrxiv.org However, they remain structurally distinct from existing drugs, suggesting they may interact with novel biological targets and offer new starting points for drug discovery programs. acs.orgchemrxiv.org
The design of these libraries allows for sequential functionalization of the two amine groups within the spiroacetal structure, enabling the generation of a diverse collection of compounds. acs.orgchemrxiv.org This flexibility is crucial for exploring structure-activity relationships during the lead optimization phase of drug development. The methodology is not limited to bis-morpholine structures; it also allows for the incorporation of 1,4-oxazepane rings, leading to novel 6,7- and 7,7-spiroacetal analogues that have been largely unexplored in medicinal chemistry. acs.org
The overarching goal of these initiatives is to create diverse and novel compound collections that can be screened in high-throughput assays to identify "hits"—molecules that show activity against a specific biological target. stanford.edumedchemexpress.com By using structurally unique scaffolds derived from this compound, these libraries increase the probability of discovering new lead compounds for a wide range of therapeutic areas. acs.orgstanford.edu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Tritylmorpholine (Trifenmorph) |
| 1,4-oxazepane |
Computational and Theoretical Chemistry Studies of N Chloromethylmorpholine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and reactivity of molecules like N-Chloromethylmorpholine. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.
Studies on related N-substituted morpholine (B109124) derivatives and N-chloroamines have demonstrated the utility of DFT in understanding their chemical behavior. For instance, DFT calculations have been employed to investigate the antifungal activity of benzoyl thiourea (B124793) derivatives linked to morpholine, showing a good correlation between quantum chemical parameters and experimental results dntb.gov.ua. Such studies typically analyze parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity mdpi.com.
Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Related Amine Compounds
| Compound/System | Calculated Property | Value | Significance |
| N-chloro-glycine anion | Degradation Reaction Barrier (CGF pathway) | Not specified | Indicates kinetic favorability of degradation pathways nih.gov. |
| Ammonia + HOCl | N-chlorination Reaction Barrier (gas phase) | >100 kJ mol⁻¹ higher than hydroxylation | Demonstrates the intrinsic reactivity of HOCl toward amines rsc.orgresearchgate.net. |
| Ammonia + HOCl + 5-6 H₂O | N-chlorination Reaction Barrier (aqueous) | Matches experimental values | Highlights the crucial role of solvent effects in reaction mechanisms rsc.orgresearchgate.net. |
| N-methylacetamide + HOCl | N-chlorination of iminol intermediate (ΔG‡₂₉₈) | 87.3 kJ/mol (G3B3 level) | Consistent with experimental results, suggesting a likely reaction pathway researchgate.net. |
This table presents data from computational studies on molecules analogous to this compound to illustrate the types of insights gained from DFT calculations.
Ab Initio Methods for Ground and Excited States
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization wikipedia.org. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules.
Ab initio calculations have been used to study the structure and force fields of molecules like dinitramine (B166585) and methyldinitramine, revealing details about their molecular conformation and the pyramidality of the amine nitrogen atom sci-hub.st. For cyclic amines, ab initio studies have helped determine minimum energy geometries and relative conformational energies in different protonation states, highlighting the importance of intramolecular hydrogen bonds and repulsions between nitrogen protons or lone pairs uc.pt.
While specific ab initio studies on this compound are scarce, research on the nitrosation of amines by nitrosyl chloride using ab initio methods has shown that such reactions can proceed via a low-energy closed-shell mechanism without the explicit involvement of water molecules in the transition state rsc.org. These findings are relevant for understanding potential reactions involving the nitrogen atom in the morpholine ring of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules like this compound behave in different environments.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds libretexts.org. For the morpholine ring in this compound, which typically exists in a chair conformation, MD simulations can explore the energy landscape of different conformers and the barriers between them. The study of energetics related to bond rotation is crucial for understanding product selectivity and reaction rates wikipedia.org.
MD simulations have been extensively used to study the interactions of morpholine derivatives with biological targets. For example, in the development of potential mTOR inhibitors, MD simulations confirmed stable protein-ligand interactions for morpholine-substituted tetrahydroquinoline derivatives nih.govmdpi.com. Similarly, MD simulations of morpholine-derived thiazoles as carbonic anhydrase-II inhibitors helped elucidate the interactions and conformational changes of these compounds within the enzyme's active site nih.govresearchgate.net. These studies underscore the utility of MD in understanding how the morpholine moiety can influence the binding affinity and dynamics of a molecule.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization
A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path mit.edu. Characterizing the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate and characterize these fleeting structures.
Computational studies on the reactions of N-chloroamines have provided valuable information on their transition states. For example, the chlorination of amines by hypochlorous acid was found to be highly sensitive to the presence of explicit water molecules, which stabilize the transition state for chlorine transfer rsc.orgresearchgate.net. In the gas phase, N- and/or C-hydroxylation are kinetically favored, but in a solvent model, N-chlorination becomes the more likely pathway due to differential solvation of the transition states rsc.orgresearchgate.net.
Potential Energy Surface Mapping
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry nih.gov. Mapping the PES allows for the identification of reactants, products, intermediates, and transition states, providing a comprehensive picture of a reaction pathway.
Computational studies have explored the PES for various reactions relevant to N-chloroamines. For instance, the degradation of N-chloro-α-amino acids was shown to proceed via two competitive pathways: a concerted Grob fragmentation and a β-elimination, with the predominant pathway depending on the reaction conditions nih.gov. The PES for the high-energy collisions of N₂ with an N atom has been analytically modeled to understand energy transfer and reaction dynamics in atmospheric shock waves rsc.org. Such detailed mapping of the PES is crucial for predicting reaction outcomes and understanding the underlying dynamics.
While a specific PES for reactions of this compound has not been published, the methodologies used in analogous systems provide a clear framework for how such an investigation would be conducted and the types of insights it would yield.
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for structural elucidation and for understanding the molecule's electronic properties.
Infrared (IR) Spectroscopy Prediction:
The IR spectrum of this compound can be computationally predicted by calculating its harmonic vibrational frequencies. These calculations would reveal characteristic peaks corresponding to specific functional groups. For the morpholine ring, one would expect to see C-H stretching vibrations, C-O-C stretching, and C-N stretching modes. The chloromethyl group (-CH2Cl) introduces additional vibrational modes, most notably the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ region of the IR spectrum. spectroscopyonline.com The intensity of these peaks is related to the change in the dipole moment during the vibration. spectroscopyonline.com Computational models can provide a detailed list of vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental IR spectra. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:
NMR chemical shifts for ¹H and ¹³C nuclei in this compound can also be predicted using computational methods. These calculations involve determining the magnetic shielding tensors for each nucleus. The chemical environment of each proton and carbon atom in the morpholine ring and the chloromethyl group is unique, leading to distinct chemical shifts. For example, the protons on the carbon adjacent to the nitrogen and oxygen atoms in the morpholine ring would have different predicted chemical shifts due to the differing electronegativity of these heteroatoms. Similarly, the protons of the chloromethyl group would exhibit a characteristic chemical shift influenced by the electronegative chlorine atom. Online databases and software can provide predictions for ¹H and ¹³C NMR spectra based on the chemical structure. nmrdb.org For instance, in similar chloroalkanes like 1-chloropropane, the protons on the carbon directly bonded to the chlorine atom are the most deshielded. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction:
The prediction of the UV-Vis spectrum of this compound involves calculating the electronic transition energies and oscillator strengths. faccts.de This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). The UV-Vis spectrum provides information about the electronic structure and the presence of chromophores. While the morpholine ring itself does not strongly absorb in the UV-Vis region, the presence of the chloromethyl group and the nitrogen atom's lone pair of electrons could lead to weak n→σ* transitions. Computational predictions can help identify the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity, which are crucial for understanding the molecule's photochemical properties. libretexts.org
The table below illustrates the kind of data that can be obtained from computational predictions for the spectroscopic properties of this compound. Please note that these are representative values and the actual predicted values would depend on the specific computational method and basis set used.
| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range | Notes |
| Infrared (IR) | C-Cl Stretch | 600 - 800 cm⁻¹ | Characteristic for alkyl chlorides. spectroscopyonline.com |
| C-O-C Stretch | 1070 - 1150 cm⁻¹ | Typical for ethers. | |
| C-N Stretch | 1020 - 1250 cm⁻¹ | Characteristic of aliphatic amines. | |
| ¹H NMR | -CH₂-Cl Protons | δ 4.5 - 5.5 ppm | Deshielded due to the electronegative chlorine atom. |
| Morpholine Ring Protons | δ 2.5 - 4.0 ppm | Protons adjacent to oxygen and nitrogen will have different shifts. | |
| ¹³C NMR | -CH₂-Cl Carbon | δ 40 - 50 ppm | Influenced by the attached chlorine. |
| Morpholine Ring Carbons | δ 50 - 70 ppm | Carbons adjacent to oxygen and nitrogen will have distinct shifts. | |
| UV-Vis | λmax | ~200 - 220 nm | Likely due to n→σ* transitions. libretexts.org |
These computational predictions, when combined with experimental data, provide a comprehensive understanding of the molecular structure and properties of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nmrdb.orgnih.gov For this compound, QSAR and QSPR studies can be instrumental in predicting its potential biological effects and physical characteristics, thereby guiding further research and application.
While specific QSAR or QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be applied by considering its structural features, namely the morpholine ring and the reactive N-chloromethyl group.
QSAR Modeling of Morpholine Derivatives:
The morpholine moiety is a common scaffold in many biologically active compounds, and numerous QSAR studies have been conducted on morpholine derivatives. researchgate.netresearchgate.net These studies have explored a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net For instance, a 3D-QSAR study on a series of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands identified that the size of the morpholine ring and the nature of the substituents are important for biological activity. acs.org Another QSAR analysis of morpholine-containing thiazole (B1198619) derivatives as potential antioxidants revealed that parameters like polarization, dipole moment, and lipophilicity significantly influence their antioxidant capacity. pensoft.net
For this compound, a key structural feature is the N-chloromethyl group, which imparts electrophilic reactivity. nih.govtandfonline.com This reactivity is a crucial determinant of its potential biological activity, particularly its toxicity, as electrophiles can react with nucleophilic biomolecules like DNA and proteins. nih.govnih.gov Therefore, QSAR models for reactive electrophiles are highly relevant. Such models often use quantum chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), to quantify electrophilicity. A lower E-LUMO value generally indicates a higher susceptibility to nucleophilic attack and potentially higher toxicity. nih.govnih.gov
QSPR Modeling for Physicochemical Properties:
QSPR models can predict a variety of physicochemical properties of this compound, such as its boiling point, solubility, and logP (a measure of lipophilicity). These properties are crucial for understanding its environmental fate and transport, as well as its pharmacokinetic profile. QSPR models are typically built using a range of molecular descriptors, including constitutional, topological, and quantum chemical descriptors. For morpholine derivatives, QSPR studies have been used to predict properties like antioxidant activity. pensoft.net Given the relatively simple structure of this compound, QSPR models based on a large dataset of diverse organic compounds could provide reliable predictions of its fundamental physicochemical properties.
The table below summarizes the types of QSAR and QSPR models that could be developed or applied to this compound and the relevant molecular descriptors.
| Model Type | Predicted Endpoint | Key Molecular Descriptors | Rationale/Relevance for this compound |
| QSAR | Cytotoxicity/Genotoxicity | E-LUMO, Superdelocalizability, Atomic Charges | The N-chloromethyl group makes the compound a reactive electrophile, and these descriptors quantify its reactivity towards biological nucleophiles. nih.govtandfonline.comnih.gov |
| Anticancer Activity | 3D-QSAR fields (steric and electrostatic), Pharmacophore features | The morpholine scaffold is present in some anticancer agents; these models could explore potential interactions with biological targets. researchgate.netresearchgate.net | |
| Antimicrobial Activity | Lipophilicity (logP), Molecular Surface Area | These properties influence the ability of the compound to penetrate microbial cell membranes. | |
| QSPR | Boiling Point | Molecular Weight, van der Waals Volume, Dipole Moment | These fundamental properties are correlated with intermolecular forces and can be predicted with good accuracy. |
| Water Solubility | logP, Polar Surface Area, Hydrogen Bond Donors/Acceptors | Important for predicting environmental distribution and bioavailability. | |
| Lipophilicity (logP) | Constitutional descriptors, Fragment-based contributions | A key parameter in both QSAR and QSPR, influencing both biological activity and physical properties. pensoft.net |
The development and application of QSAR and QSPR models for this compound would be a valuable endeavor to assess its potential hazards and to guide the design of new morpholine derivatives with desired properties.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)
While one-dimensional Nuclear Magnetic Resonance (NMR) provides fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper structural insights into N-Chloromethylmorpholine.
Two-Dimensional (2D) NMR Spectroscopy is instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations. numberanalytics.comresearchgate.net Key 2D-NMR experiments for this compound would include:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the morpholine (B109124) ring, helping to trace the connectivity of the methylene (B1212753) protons. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. numberanalytics.com This would definitively link the proton signals of the morpholine ring and the chloromethyl group to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). numberanalytics.com For this compound, HMBC would be crucial for confirming the connectivity between the chloromethyl group and the nitrogen atom of the morpholine ring by showing a correlation between the chloromethyl protons and the carbons of the morpholine ring adjacent to the nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, which can help to elucidate the three-dimensional structure and conformation of the molecule. numberanalytics.com
Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. huji.ac.ilmst.edunih.gov Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain high-resolution spectra. mst.edunih.gov For this compound, ssNMR could reveal details about its crystalline packing, polymorphism, and the local environment of the atoms in the solid state. Two-dimensional solid-state NMR experiments can also be performed to establish through-space and through-bond correlations in the solid phase. huji.ac.il
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. preprints.orgresearchgate.netdntb.gov.ua
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. uni-saarland.de The resulting mass spectrum displays the molecular ion (M⁺·) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. orgchemboulder.comlibretexts.orglibretexts.org
For this compound, the molecular ion peak would be observed at its corresponding molecular weight. Key fragmentation pathways would likely involve:
Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. This is a dominant fragmentation pathway for aliphatic amines. libretexts.org This could result in the loss of the chloromethyl radical (·CH₂Cl) or the formation of an iminium ion by cleavage of a C-C bond within the morpholine ring.
Loss of a neutral molecule: The loss of small, stable neutral molecules like HCl is a common fragmentation pathway.
Hypothetical EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment |
| 135/137 | [M]⁺· (this compound) |
| 100 | [M - Cl]⁺ |
| 86 | [M - CH₂Cl]⁺ (Morpholinium ion) |
| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |
This table is for illustrative purposes and actual fragmentation may vary.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. researchgate.netamericanpharmaceuticalreview.commdpi.comnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. researchgate.net
For this compound, ESI-MS would typically produce a protonated molecule, [M+H]⁺, in positive ion mode. preprints.org The resulting mass spectrum would show a prominent peak at m/z corresponding to the molecular weight of this compound plus the mass of a proton. Due to the soft nature of ESI, fragmentation is generally minimal in a standard ESI-MS experiment, which is advantageous for accurately determining the molecular weight. mdpi.com The presence of chlorine would result in a characteristic isotopic pattern for the [M+H]⁺ ion, with peaks at m/z 136 and 138 in an approximate 3:1 ratio.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. lcms.cznih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound from ESI) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. mdpi.comnih.gov This provides a fragmentation fingerprint that is highly specific to the structure of the precursor ion. researchgate.net
For the [M+H]⁺ ion of this compound, MS/MS analysis would likely reveal fragment ions resulting from the loss of the chloromethyl group, cleavage of the morpholine ring, and other characteristic fragmentations. This data is invaluable for confirming the identity of the compound and distinguishing it from isomers. researchgate.net High-resolution mass spectrometry (HRMS) coupled with MS/MS can provide highly accurate mass measurements of both precursor and product ions, enabling the determination of elemental compositions and further increasing confidence in the structural assignment. nih.govleeder-analytical.com
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR, Fluorescence)
Electronic Absorption Spectroscopy (UV-Vis-NIR) measures the absorption of ultraviolet, visible, and near-infrared light by a molecule. elte.huuzh.chlibretexts.orgshu.ac.uk The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. elte.hushu.ac.uk Saturated aliphatic amines and ethers, such as the morpholine moiety, typically exhibit absorptions in the far-UV region (below 200 nm) due to n → σ* transitions. uzh.ch The presence of the chlorine atom in this compound might lead to a slight bathochromic (red) shift in these absorptions. The UV-Vis spectrum of this compound is expected to be relatively simple, with strong absorbance in the far-UV region. researchgate.net
Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. comu.edu.tr Generally, simple aliphatic amines and ethers are not significantly fluorescent. Therefore, this compound is not expected to exhibit strong fluorescence. comu.edu.tr Any observed fluorescence would likely be weak and could be influenced by impurities or solvent effects.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical state of the elements within a material. dntb.gov.uanih.govnih.govcityu.edu.hkru.ac.zaurv.catthermofisher.comcaltech.edu XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. thermofisher.com
For this compound, an XPS analysis would provide the following information:
Elemental Composition: The presence of carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl) would be confirmed by the detection of their respective core-level photoelectrons (e.g., C 1s, N 1s, O 1s, Cl 2p).
Chemical State Information: The binding energies of these core-level electrons provide information about the chemical environment of the atoms. urv.cat For example, the C 1s spectrum could be deconvoluted to distinguish between the C-N and C-O bonds within the morpholine ring and the C-Cl bond of the chloromethyl group. The N 1s spectrum would be characteristic of an amine nitrogen, and the Cl 2p spectrum would confirm the presence of a C-Cl bond. mdpi.comresearchgate.net
Representative XPS Binding Energy Data for Morpholine Derivatives
| Element | Orbital | Binding Energy (eV) Range |
| C 1s | C-C, C-H | ~284.8 |
| C-N | ~286.0 | |
| C-O | ~286.5 | |
| N 1s | Amine | ~400.0 |
| O 1s | Ether | ~532.5 |
| Cl 2p | C-Cl | ~200.0 |
This table presents typical binding energy ranges for functional groups found in morpholine derivatives and is for illustrative purposes. Actual values for this compound may vary.
This technique is particularly useful for analyzing the surface chemistry of materials containing this compound or its derivatives, for instance, in studies of corrosion inhibition where these compounds form protective layers on metal surfaces. mdpi.com
Biological Activity and Mechanistic Pathways
Molecular Interactions with Biological Targets
The biological activity of N-Chloromethylmorpholine is intrinsically linked to its chemical reactivity as an alkylating agent. The electron-withdrawing nature of the chlorine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows this compound to form covalent bonds with various nucleophilic sites on biological macromolecules, primarily proteins and nucleic acids.
Interaction with Proteins:
The primary targets for alkylation on proteins are amino acid residues with nucleophilic side chains. Cysteine residues, with their highly nucleophilic thiol (-SH) groups, are particularly susceptible to alkylation by agents like this compound. creative-proteomics.com The reaction results in the formation of a stable thioether bond, which can irreversibly alter the protein's structure and function. creative-proteomics.com Other amino acid residues, such as lysine (B10760008) with its amino group, can also be targets for alkylation, albeit generally to a lesser extent. creative-proteomics.com This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of protein localization within the cell.
Interaction with Nucleic Acids:
Similar to its interaction with proteins, this compound has the potential to react with the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of nucleic acids, such as DNA and RNA. lookchem.com The N7 position of guanine (B1146940) is a particularly common site for alkylation by various alkylating agents. nih.gov Such modifications can lead to the formation of DNA adducts, which can disrupt the normal processes of DNA replication and transcription. lookchem.comnih.gov If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations and genomic instability.
Cellular Response Mechanisms
The covalent modification of critical biological macromolecules by this compound can trigger a cascade of cellular responses. While direct experimental evidence for this compound is limited in the following areas, the known consequences of cellular alkylation by similar compounds provide a framework for understanding its potential effects.
Modulation of Cell Cycle Progression
The integrity of the cell cycle is maintained by a complex network of regulatory proteins. Alkylation of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs), could disrupt their function and lead to cell cycle arrest. For instance, damage to DNA by alkylating agents can activate checkpoint pathways that halt the cell cycle to allow for DNA repair. If the damage is too extensive, these checkpoints can trigger other cellular fates, such as apoptosis. Studies on other compounds have shown that interference with cellular proliferation can lead to arrest at different phases of the cell cycle, such as the G1, S, or G2/M phases. nih.govmdpi.commdpi.complos.org
Induction of Apoptosis (Programmed Cell Death)
Extensive damage to cellular components, particularly DNA, is a potent trigger for apoptosis. bitesizebio.comnih.govnih.govpromega.com The formation of DNA adducts by this compound could be recognized by the cell's damage surveillance systems, leading to the activation of apoptotic pathways. This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine proteases known as caspases. bitesizebio.compromega.com Apoptosis serves as a critical mechanism to eliminate damaged or potentially cancerous cells from an organism.
Generation of Reactive Oxygen Species (ROS) and Subsequent Oxidative Stress
While this compound itself is not a primary generator of reactive oxygen species (ROS), its interaction with cellular components can indirectly lead to oxidative stress. mdpi.comnih.govfrontiersin.orgthermofisher.com The disruption of mitochondrial function through the alkylation of mitochondrial proteins can lead to the leakage of electrons from the electron transport chain, resulting in the formation of superoxide (B77818) anions and other ROS. thermofisher.com An imbalance between the production of ROS and the cell's antioxidant capacity leads to oxidative stress, which can further damage lipids, proteins, and nucleic acids, exacerbating the initial cytotoxic effects of the alkylating agent. mdpi.comthermofisher.com
Inhibition or Activation of Key Enzymes and Signaling Proteins
The covalent modification of enzymes by this compound can lead to either their inhibition or, in some cases, their activation. rsc.orgbiorxiv.orgfrontiersin.orgwikilectures.eu Alkylation within the active site of an enzyme is likely to cause irreversible inhibition by preventing substrate binding or catalysis. Conversely, modification at a site outside the active site could induce a conformational change that either enhances or diminishes enzymatic activity. rsc.org The modulation of key signaling proteins, such as kinases and phosphatases, through alkylation could have widespread effects on cellular signaling pathways, impacting processes like cell growth, proliferation, and survival.
Endoplasmic Reticulum (ER) Stress Responses and Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. nih.govnih.govnih.govfrontiersin.orgresearchgate.netcusabio.comwikipedia.org The alkylation of proteins within the ER can disrupt their proper folding, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.govwikipedia.org This triggers a complex signaling network called the unfolded protein response (UPR). nih.govwikipedia.org The UPR aims to restore ER homeostasis by upregulating the expression of chaperone proteins that assist in protein folding and by transiently attenuating protein translation. nih.govwikipedia.org However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. cusabio.com Key markers of ER stress include the upregulation of proteins such as GRP78/BiP and CHOP. nih.govresearchgate.net
Effects on Cytoskeletal Dynamics and Actin Remodeling
The cytoskeleton, a dynamic network of protein filaments including actin, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular transport. nih.govwikipedia.org The proteins that form the cytoskeleton are rich in nucleophilic amino acid residues, making them potential targets for electrophilic compounds like this compound.
Direct research on the effects of this compound on cytoskeletal dynamics and actin remodeling has not been reported in the available scientific literature. However, the interaction between the cytoskeleton and signaling pathways is well-established. nih.govnih.gov Therefore, if this compound were to perturb signaling pathways that regulate the cytoskeleton, it could indirectly affect these dynamics. For example, the MAPK and Rho family GTPase signaling pathways are key regulators of actin polymerization and cell migration. nih.gov
Furthermore, some compounds containing a morpholine (B109124) ring have been shown to affect cell migration, a process that is highly dependent on cytoskeletal remodeling. tuni.finih.gov
Research Methodologies for Assessing Biological Activity (e.g., In Vitro Cell-Based Assays, Biochemical Assays)
To assess the potential biological activity of a reactive compound like this compound, a variety of in vitro cell-based and biochemical assays can be employed. These methods can help to elucidate its effects on cell viability, specific molecular targets, and cellular pathways.
In Vitro Cell-Based Assays:
Cytotoxicity Assays: Assays such as the MTT, MTS, or neutral red uptake assays are used to determine the concentration at which a compound is toxic to cells. Studies on other N-substituted morpholines have utilized such assays to determine their IC50 values in cancer cell lines. tuni.fiaalto.finih.gov
Apoptosis Assays: To determine if cytotoxicity is due to programmed cell death, assays that measure markers of apoptosis, such as caspase activation, annexin (B1180172) V staining, or DNA fragmentation, can be used. tuni.finih.gov
Cell Migration and Invasion Assays: The effect on cytoskeletal dynamics can be indirectly assessed using wound healing (scratch) assays or Transwell migration assays. tuni.finih.gov
Reporter Gene Assays: To investigate the effect on specific signaling pathways like NF-κB or Nrf2, cells can be transfected with a reporter plasmid where the expression of a reporter gene (e.g., luciferase or GFP) is under the control of a response element for that pathway.
Biochemical Assays:
Peptide Reactivity Assays: The inherent reactivity of an electrophile can be quantified by measuring its rate of reaction with model nucleophiles, such as glutathione (B108866) (GSH) or specific peptides containing cysteine or lysine. europa.eu
Enzyme Inhibition Assays: If a specific enzyme is a suspected target, its activity can be measured in the presence of the compound to determine if it acts as an inhibitor.
Adduct Formation Analysis: Mass spectrometry can be used to detect and characterize covalent adducts formed between the compound and purified proteins or peptides. diva-portal.org This can help to identify specific molecular targets.
Table 2: Methodologies for Assessing Biological Activity of Reactive Electrophiles
| Assay Type | Specific Method | Information Gained |
| Cell-Based | MTT/MTS Assay | Cell viability and cytotoxicity (IC50). tuni.fiaalto.finih.gov |
| Cell-Based | Annexin V/PI Staining | Induction of apoptosis or necrosis. tuni.finih.gov |
| Cell-Based | Luciferase Reporter Assay | Activation or inhibition of specific signaling pathways. |
| Biochemical | GSH Reactivity Assay | Intrinsic electrophilic reactivity. europa.eu |
| Biochemical | Mass Spectrometry | Identification of covalent adducts with proteins. diva-portal.org |
This table provides examples of general methodologies applicable to reactive compounds and is not an exhaustive list of assays performed on this compound.
Toxicological Pathways and Cellular Mechanisms of Action
Toxicant Delivery to Cellular and Subcellular Targets
The journey of a toxicant from the point of exposure to its ultimate site of action within a cell is a critical first step in the development of toxicity. mhmedical.com For N-Chloromethylmorpholine, while specific transport studies are not extensively detailed in the available literature, its physicochemical properties provide a basis for understanding its likely delivery mechanisms.
The presence of the morpholine (B109124) ring enhances the water solubility of the molecule compared to similar hydrocarbon-based alkylating agents. smolecule.com This property facilitates its distribution in aqueous biological fluids. Concurrently, the molecule retains sufficient lipophilicity to enable it to traverse cellular membranes, which are primarily lipid bilayers. It is therefore probable that this compound enters cells via passive diffusion, moving down its concentration gradient.
Once inside the cell, its journey to subcellular targets such as the nucleus and mitochondria is also likely governed by diffusion. Its ability to react with a wide range of biological nucleophiles means that its ultimate destination and the site of its toxic action depend on where it first encounters a sufficiently reactive molecular partner.
Biotransformation Processes: Metabolic Activation and Detoxification
Biotransformation, or metabolism, is a key determinant of a chemical's toxic potential. This process can either lead to detoxification, producing less reactive metabolites that are easily excreted, or to metabolic activation (toxication), which generates more reactive and toxic species. mhmedical.com
The primary reactive feature of this compound is the chloromethyl group, which is an electrophilic center susceptible to nucleophilic substitution. smolecule.com This inherent reactivity means that this compound can act as a direct-acting alkylating agent without the need for prior metabolic activation. It can react non-enzymatically with cellular nucleophiles such as sulfhydryl groups in proteins and amino groups in proteins and nucleic acids.
However, enzymatic pathways could also play a role in its biotransformation:
Detoxification: A primary route for detoxifying electrophilic compounds is through conjugation with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This would result in a more water-soluble, less reactive conjugate that can be readily eliminated from the body. nih.gov
Metabolic Activation: While already reactive, this compound could potentially be metabolized by cytochrome P450 (CYP) enzymes. nih.gov Oxidative metabolism could occur on the morpholine ring, potentially altering the compound's reactivity or leading to the formation of other toxic metabolites. For instance, hydroxylation reactions are common metabolic pathways for many xenobiotics. nih.govnih.gov
| Process | Description | Potential Enzymes Involved | Outcome |
|---|---|---|---|
| Direct Alkylation | Non-enzymatic reaction of the chloromethyl group with cellular nucleophiles. | None | Toxicity (adduct formation) |
| Detoxification | Conjugation with glutathione to form a less reactive, water-soluble metabolite. | Glutathione S-transferases (GSTs) | Elimination |
| Metabolic Activation | Enzymatic modification that could potentially increase reactivity or produce toxic byproducts. | Cytochrome P450 (CYP) family | Potential for enhanced toxicity |
Molecular and Cellular Dysfunction Inducement
The interaction of this compound and its metabolites with cellular components can trigger a variety of dysfunctions at the molecular and cellular levels. mhmedical.com The primary mechanism is believed to be covalent binding to essential macromolecules, disrupting their structure and function.
DNA is a critical target for alkylating agents. Research indicates that this compound has the capacity to modify and derivatize nucleic acids. smolecule.com The mechanism involves the electrophilic chloromethyl group attacking nucleophilic centers on DNA bases, particularly the N7 position of guanine (B1146940). nih.gov This reaction forms a DNA adduct, an abnormal chemical structure in the DNA. nih.govwikipedia.org
The formation of these adducts can have severe consequences:
Replication Blockage: Adducts can physically obstruct the DNA polymerase machinery, leading to stalled replication forks and incomplete DNA synthesis. nih.gov
Mutagenesis: If the cell attempts to replicate past the damage, incorrect bases may be inserted opposite the adducted base, leading to permanent mutations.
Strand Breaks: The DNA adduct can be chemically unstable, leading to depurination and subsequent single-strand or double-strand breaks in the DNA backbone.
Cells possess a sophisticated network of DNA repair pathways to counteract such damage, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR). microbialcell.com However, extensive damage caused by a high concentration or prolonged exposure to an alkylating agent like this compound can overwhelm the capacity of these repair systems. nih.gov This failure of DNA repair can lead to the accumulation of mutations and genomic instability, which are hallmarks of carcinogenesis. mhmedical.com
Mitochondria are essential for cellular energy production (ATP) through oxidative phosphorylation and are also key regulators of cell death pathways. sygnaturediscovery.com They are vulnerable targets for toxic compounds. conicet.gov.arnih.gov
While direct studies on this compound's effects on mitochondria are lacking, its reactivity suggests several potential mechanisms of mitochondrial toxicity:
Alkylation of Mitochondrial Proteins: Key enzymes of the electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle are rich in nucleophilic residues. Alkylation of these proteins could inhibit their function, leading to impaired ATP synthesis and a cellular energy crisis. nih.govfrontiersin.org
Damage to Mitochondrial DNA (mtDNA): mtDNA is more susceptible to damage than nuclear DNA due to its lack of protective histone proteins and less efficient repair mechanisms. nih.gov Alkylation of mtDNA can disrupt the synthesis of essential ETC proteins encoded by the mitochondrial genome.
Induction of Oxidative Stress: Disruption of the ETC can lead to the leakage of electrons and the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions. conicet.gov.ar This creates a state of oxidative stress, which can further damage mitochondrial components and other cellular structures.
Permeability Transition: Severe mitochondrial damage and oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, swelling, and the release of pro-apoptotic factors like cytochrome c, initiating programmed cell death. frontiersin.org
The cell membrane maintains cellular integrity and regulates the passage of substances, including ions. Its disruption is a common pathway to cell death. plos.orgnih.gov The alkylating nature of this compound suggests it could compromise membrane integrity through several mechanisms:
Alkylation of Membrane Proteins: Ion channels, pumps (e.g., Na+/K+-ATPase), and receptors embedded in the plasma membrane are critical for maintaining ion homeostasis. mhmedical.com Covalent modification of these proteins can disrupt their function, leading to an uncontrolled flux of ions like Ca2+, Na+, and K+. A sustained elevation of intracellular Ca2+ is particularly cytotoxic, as it can activate degradative enzymes, deplete energy reserves, and contribute to mitochondrial damage. mhmedical.comnih.gov
Lipid Peroxidation: While this compound is not a primary generator of ROS, the downstream consequences of its actions, such as mitochondrial dysfunction, can lead to oxidative stress. The resulting ROS can attack polyunsaturated fatty acids in the membrane lipids, initiating a chain reaction called lipid peroxidation. This process damages the membrane, increasing its permeability and leading to leakage of cellular contents and eventual lysis. researchgate.netresearchgate.net
| Cellular Dysfunction | Molecular Target | Mechanism of Action | Consequence |
|---|---|---|---|
| DNA Damage | DNA bases (e.g., Guanine) | Formation of DNA adducts | Replication block, mutations, strand breaks |
| Mitochondrial Dysfunction | ETC proteins, mtDNA | Alkylation, inhibition of respiration | Decreased ATP, increased ROS, apoptosis |
| Loss of Membrane Integrity | Membrane proteins, lipids | Alkylation of channels/pumps, lipid peroxidation | Disrupted ion homeostasis, cell lysis |
Cellular Adaptive and Repair Mechanisms in Response to Stress
In the face of chemical assault, cells are not passive victims. They activate a range of adaptive and repair mechanisms to mitigate damage and promote survival. nih.gov Exposure to this compound would likely trigger several of these stress response pathways:
DNA Damage Response (DDR): Upon detection of DNA adducts or strand breaks, sensor proteins (e.g., ATM, ATR) initiate a signaling cascade that arrests the cell cycle to allow time for repair. wikipedia.orgmdpi.com This response also involves the upregulation of DNA repair proteins to remove the damage. If the damage is too severe to be repaired, the DDR can signal for the cell to undergo apoptosis. microbialcell.com
Antioxidant Response: In response to oxidative stress resulting from mitochondrial damage, cells can activate transcription factors like Nrf2. Nrf2 upregulates the expression of a battery of antioxidant enzymes (e.g., superoxide dismutase, catalase) and enzymes involved in glutathione synthesis, bolstering the cell's defense against ROS.
Upregulation of Detoxification Enzymes: Cells may respond to the presence of an electrophilic toxicant by increasing the expression of detoxification enzymes, such as specific isoforms of glutathione S-transferases (GSTs), to enhance its conjugation and elimination. nih.gov
Protein Quality Control: Alkylation can cause proteins to misfold and aggregate. The cell responds by activating the unfolded protein response (UPR) in the endoplasmic reticulum and the heat shock response in the cytoplasm. These pathways aim to refold damaged proteins or target them for degradation, thus preventing the accumulation of toxic protein aggregates.
The ultimate fate of the cell—survival, adaptation, or death—depends on the extent of the initial damage versus the capacity and efficiency of its adaptive and repair mechanisms.
Predictive Toxicology and Computational Approaches in Risk Assessment
Lack of Sufficient Data on the Environmental Fate and Degradation of this compound
A thorough review of available scientific literature reveals a significant gap in the understanding of the environmental fate and degradation pathways of the chemical compound this compound. While research exists on the parent compound, morpholine, and other derivatives, specific data on the abiotic and biotic degradation of this compound is not sufficiently available to construct a detailed and scientifically rigorous article as per the requested outline.
The presence of the reactive chloromethyl group on the morpholine ring is expected to significantly influence its environmental behavior, making direct extrapolation from data on morpholine unreliable. The chloromethyl group can act as a leaving group in nucleophilic substitution reactions, suggesting that hydrolysis could be a relevant degradation pathway. smolecule.com However, specific studies quantifying the rates and products of this hydrolysis under various environmental conditions (e.g., pH, temperature) are lacking.
Similarly, no specific research was identified concerning the photodegradation of this compound under environmental light conditions. While the photodegradation of other nitrogen-containing organic compounds has been studied, nih.govaaqr.orgeeer.org this information cannot be directly applied to this compound without experimental validation. The same holds true for its potential oxidation pathways in the environment.
Regarding biodegradation, numerous studies have focused on the microbial degradation of morpholine, identifying various bacterial strains, such as Mycobacterium and Pseudomonas species, capable of utilizing it as a source of carbon and nitrogen. researchgate.netiicbe.orgnih.govcdnsciencepub.com The enzymatic pathways often involve a cytochrome P-450 monooxygenase. iicbe.orgnih.govcdnsciencepub.com However, there is no available research that specifically investigates the biodegradation of this compound or identifies the microorganisms and enzymatic mechanisms involved in its breakdown. The toxicity of the chloromethyl group to microorganisms could potentially inhibit biodegradation, a factor that would need to be experimentally assessed.
Environmental Fate and Degradation Pathways
Biodegradation by Microbial Communities
Evolution of Degradative Pathways for Anthropogenic Compounds
The introduction of novel, man-made (anthropogenic) compounds into the environment presents a significant challenge to the existing microbial communities. fishersci.comarchive.orggoogle.com These organisms have evolved intricate metabolic pathways to break down naturally occurring substances, but they often lack the specific enzymes required to degrade new chemical structures. fishersci.comarchive.orggoogle.com The persistence of many anthropogenic compounds in the environment is a direct consequence of this evolutionary lag. fishersci.comarchive.orggoogle.com However, microbial populations are not static; they possess remarkable genetic plasticity that allows them to adapt and evolve new degradative capabilities over time.
The evolution of these new pathways can occur through several key mechanisms:
Gene Mutation and Enzyme Promiscuity: Existing enzymes may possess a low level of "promiscuous" activity towards a new anthropogenic substrate. This means they can act on the new compound, albeit inefficiently. Through random mutations, the efficiency and specificity of these enzymes can gradually improve, leading to the development of a more effective degradation pathway.
Horizontal Gene Transfer: Bacteria can acquire new genetic material from other organisms through processes like conjugation, transformation, and transduction. electronicsandbooks.com This allows for the rapid dissemination of genes encoding for degradative enzymes, even between distantly related species. electronicsandbooks.com For example, gene clusters responsible for the breakdown of pollutants like biphenyls are often found on mobile genetic elements, facilitating their spread. electronicsandbooks.com
Gene Duplication and Divergence: A gene encoding a useful degradative enzyme can be duplicated. One copy maintains the original function, while the other is free to accumulate mutations and evolve a new function, potentially leading to an enzyme with enhanced activity towards an anthropogenic compound.
Pathway Assembly: A complete degradation pathway may be assembled by patching together enzymes and smaller pathways from different microorganisms. fishersci.comarchive.org This co-metabolism often involves a consortium of microbes where the waste product of one organism becomes the substrate for another. archive.org
The rate and success of this evolution are influenced by several factors, including the chemical structure of the anthropogenic compound, its concentration in the environment, and the presence of other nutrients and microbial species. fishersci.comarchive.orggoogle.com Compounds that are structurally similar to naturally occurring molecules are often more readily degraded.
While specific studies on the evolution of degradative pathways for N-Chloromethylmorpholine are not publicly available, we can infer potential mechanisms based on its structure. The morpholine (B109124) ring is a known pharmacophore and is found in some natural products and many synthetic compounds. researchgate.netsci-hub.sesci-hub.se Microorganisms capable of degrading other morpholine-containing compounds may have enzymes that exhibit promiscuous activity towards this compound. The primary target for initial enzymatic attack would likely be the N-chloromethyl group, which is the most reactive part of the molecule. Hydrolytic dehalogenation is a common initial step in the degradation of chlorinated hydrocarbons. nih.gov
Environmental Impact Assessments of this compound and its Metabolites
An Environmental Impact Assessment (EIA) is a systematic process used to predict the environmental consequences of a project or substance, with the aim of mitigating adverse impacts. fao.orggoogle.comacs.org For a chemical compound like this compound, an EIA would evaluate its potential effects on various environmental compartments, including water, soil, and air, as well as on living organisms.
To date, a comprehensive, publicly available EIA specifically for this compound appears to be unavailable. However, based on its chemical structure and information from Safety Data Sheets (SDS) for this and similar compounds, a preliminary assessment of potential environmental impacts can be outlined. fishersci.comfishersci.combiosynth.com
Potential Environmental Fate of this compound
The environmental behavior of a chemical is governed by its physical and chemical properties. While specific experimental data for this compound is scarce, some general predictions can be made.
| Property | Predicted Characteristic for this compound | Implication for Environmental Fate |
| Water Solubility | Likely low to moderate. | Limited mobility in aqueous environments, with a tendency to partition to organic matter. |
| Vapor Pressure | Likely low. | Volatilization from water or soil surfaces is not expected to be a major transport pathway. |
| Adsorption to Soil and Sediment | Expected to adsorb to soil and sediment. | Reduced leaching into groundwater, but potential for accumulation in soil and sediment. |
| Hydrolysis | The chloromethyl group is susceptible to hydrolysis. | This is a probable initial degradation pathway, leading to the formation of N-hydroxymethylmorpholine and hydrochloric acid. |
| Photolysis | Potential for degradation by sunlight. | This could be a dissipation pathway in surface waters and on soil surfaces. |
| Biodegradation | Likely to be biodegradable, but the rate is unknown. | The morpholine ring itself can be degraded by some microorganisms. The chlorine atom may increase recalcitrance. |
Table 1: Predicted Environmental Fate Characteristics of this compound
Ecotoxicity Profile
The potential toxicity of this compound and its degradation products to non-target organisms is a key component of an EIA.
| Organism Group | Predicted Toxicity | Rationale |
| Aquatic Organisms (Fish, Daphnia) | Potentially toxic. | Many organic chlorinated compounds exhibit aquatic toxicity. nih.govnih.gov The reactivity of the chloromethyl group suggests potential for interaction with biological macromolecules. |
| Soil Organisms (Bacteria, Fungi) | Potential for inhibitory effects. | High concentrations could disrupt microbial communities involved in nutrient cycling. |
| Plants | Unknown. | No data is available on the phytotoxicity of this compound. |
Table 2: Predicted Ecotoxicity Profile of this compound
Potential Metabolites and Their Environmental Impact
The degradation of this compound is expected to produce several metabolites. The environmental impact of these transformation products must also be considered in an EIA.
A probable initial degradation step is the hydrolysis of the reactive chloromethyl group to form N-hydroxymethylmorpholine and hydrochloric acid. N-hydroxymethylmorpholine is likely to be more water-soluble and less reactive than the parent compound. Further biodegradation of N-hydroxymethylmorpholine could proceed via the cleavage of the morpholine ring.
Another potential initial transformation is dehydrochlorination to form an enamine intermediate, 2-methylidenemorpholine . acs.org
The ultimate biodegradation of this compound would ideally lead to the formation of carbon dioxide, water, nitrate, and chloride ions. However, incomplete degradation could result in the formation of more persistent and potentially toxic intermediates. For instance, the morpholine ring, while biodegradable, can be persistent under certain environmental conditions.
Data Gaps and Research Needs
A thorough environmental impact assessment of this compound is hampered by a significant lack of empirical data. Key research areas that need to be addressed include:
Determination of key physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient).
Studies on the rates and pathways of abiotic degradation (hydrolysis, photolysis).
Biodegradation studies in relevant environmental matrices (water, soil) under both aerobic and anaerobic conditions to identify degradation products and assess persistence.
Acute and chronic toxicity testing on a range of representative aquatic and terrestrial organisms.
Without such data, any assessment of the environmental risks posed by this compound remains speculative.
Advanced Analytical Detection and Quantification Methods in Environmental and Biological Matrices
Chromatographic Techniques Coupled with Mass Spectrometry
Chromatographic methods coupled with mass spectrometry are the gold standard for the selective and sensitive quantification of trace organic compounds. jfda-online.com The choice between liquid or gas chromatography fundamentally depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, UHPLC-MS)
High-Performance Liquid Chromatography (HPLC) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), are powerful techniques for analyzing non-volatile, polar, or thermally unstable compounds. nih.govnih.gov For morpholine (B109124) derivatives, reverse-phase chromatography is often employed. sielc.com
An analysis for N-Chloromethylmorpholine would likely involve separation on a C18 or similar column, followed by detection using a mass spectrometer. nih.gov The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for quantification, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. europa.eu However, specific parameters such as the exact column, mobile phase composition (e.g., acetonitrile (B52724) and water with additives like formic acid), flow rates, and the specific mass transitions for this compound are not documented in the available research. Method validation would be required to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. technologynetworks.com The direct analysis of polar compounds like morpholine derivatives by GC can be challenging due to poor peak shape and potential interactions with the chromatographic system. nih.govresearchgate.net
For related compounds such as morpholine, derivatization is often necessary to increase volatility and improve chromatographic performance. researchgate.netresearchgate.net A common approach involves converting the amine into a more stable and volatile derivative, such as an N-nitrosomorpholine, which can then be readily analyzed by GC-MS. researchgate.net A similar derivatization step would likely be essential for the robust analysis of this compound. The subsequent GC-MS analysis would separate the derivative from other matrix components before its identification and quantification based on its mass spectrum and retention time. researchgate.net Research specifically detailing a validated GC-MS method for this compound, including derivatization protocols, column types (e.g., 5% phenyl dimethylpolysiloxane), and temperature programs, could not be located.
Sample Preparation and Pre-Concentration Strategies
Effective sample preparation is critical for removing interfering components from complex environmental and biological matrices and for concentrating the target analyte to levels amenable to instrumental analysis. researchgate.net
Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubility in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.comsyrris.com The efficiency of LLE depends on the partition coefficient of the analyte between the two phases. libretexts.org For a compound like this compound, the choice of organic solvent would be critical and would need to be optimized to ensure efficient extraction from the aqueous environmental or biological sample. researchgate.net
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that uses a solid sorbent packed in a cartridge to isolate analytes from a liquid sample. nih.govresearchgate.net For polar compounds like morpholine derivatives in aqueous samples, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is typically used. waters.comchromatographyonline.com The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. chromatographyonline.com This not only cleans the sample but also concentrates the analyte. While SPE is a standard technique for many contaminants, specific protocols, including sorbent choice, solvent volumes, and recovery data for this compound, are not available.
Sample Cleanup Methodologies
Sample cleanup is an essential step to minimize matrix effects, which can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification. sigmaaldrich.com Biological matrices like plasma or urine and environmental samples such as soil or wastewater are particularly complex and require thorough cleanup. jfda-online.comthermofisher.com
Cleanup can be integrated into the extraction process itself, as with SPE. The washing step in SPE is designed to selectively remove interfering substances while the analyte of interest remains bound to the sorbent. chromatographyonline.com The choice of wash solvent is crucial; it must be strong enough to remove interferences but weak enough to not elute the target analyte. For particularly complex samples, multiple cleanup steps or different types of extraction techniques might be combined. Without established methods, developing a cleanup strategy for this compound would require significant experimental optimization.
Chemiluminescence (CL)-Based Analytical Methods for Trace Detection
Chemiluminescence is the emission of light as a result of a chemical reaction. estanalytical.com CL-based detectors are known for their high sensitivity and are used in both liquid and gas chromatography for the trace detection of specific compounds. google.comnih.gov
For nitrogen-containing compounds, CL detection often involves reaction with ozone to produce an excited nitrogen dioxide molecule, which then emits light upon returning to its ground state. The intensity of the emitted light is proportional to the concentration of the nitrogen compound. estanalytical.com While this principle is applicable to the detection of morpholine derivatives, no specific analytical methods employing chemiluminescence for the direct or indirect detection of this compound have been described in the reviewed literature. Development would be required to create a robust CL method, potentially involving post-column derivatization to produce a chemiluminescent species. researchgate.net
Due to the lack of specific research findings for this compound, the data tables requested in the prompt cannot be generated. A table of mentioned compounds has also been omitted as no substantive article could be produced.
Quantitative Analysis Approaches
The accurate quantification of this compound in complex environmental and biological matrices necessitates robust analytical strategies. These approaches are designed to ensure precision, accuracy, and reproducibility of the results, allowing for a reliable assessment of its presence and concentration. Key to this is the proper use of internal standards, the generation of accurate calibration curves, and the application of appropriate data normalization techniques, particularly in comparative studies.
Application of Internal Standards (e.g., Isotopically-Labeled Standards)
In quantitative analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting variations during sample preparation and analysis. researchgate.net An ideal internal standard should have physicochemical properties very similar to the analyte of interest. researchgate.net For this reason, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards in mass spectrometry-based quantification. researchgate.netacanthusresearch.com
For the analysis of this compound, a suitable SIL internal standard would be a version of the molecule where one or more atoms are replaced with their heavy isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). acanthusresearch.com For instance, in the analysis of the related compound morpholine, morpholine-d8 has been successfully used as an internal standard. researchgate.net The key advantages of using a SIL internal standard like a deuterated this compound include:
Similar Chemical Behavior: The SIL IS and the analyte exhibit nearly identical behavior during sample extraction, derivatization (if necessary), and chromatography. acanthusresearch.com This co-elution is critical for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net
Correction for Sample Loss: Any loss of the analyte during the multi-step sample preparation process is mirrored by a proportional loss of the SIL IS, allowing for accurate correction.
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, variability in injection volume and instrument response is minimized, leading to significantly improved precision and accuracy of the measurement. researchgate.net
The selection of a SIL internal standard requires careful consideration. A mass difference of at least three mass units between the analyte and the internal standard is generally recommended to avoid spectral overlap. acanthusresearch.com Furthermore, the isotopic label should be placed in a stable position within the molecule to prevent exchange with protons from the solvent or matrix. acanthusresearch.com
In cases where a specific SIL internal standard for this compound is not commercially available, a structural analogue may be considered. However, this is a less desirable option as differences in chemical structure can lead to different chromatographic retention times and ionization efficiencies, potentially compromising the accuracy of the quantification. nih.gov
Table 1: Examples of Internal Standards Used in Amine Analysis
| Analyte | Internal Standard | Rationale for Use |
| Morpholine | Morpholine-d8 | Stable isotope-labeled analogue, ensures similar chemical behavior and compensates for matrix effects. researchgate.net |
| Various Amines | Isopropylamine (IPA) | Used as a surrogate internal standard in a multi-analyte method. ethz.ch |
| Amphetamine/Methamphetamine | ¹³C-labeled analogues | Co-elute with analytes, providing better compensation for ion suppression compared to deuterium-labeled standards. researchgate.net |
| Quinine hydrochloride | [(N-Morpholine)methylene]daunorubicin hydrochloride | Structural analogue used as an internal standard in an LC-UV method. researchgate.net |
Calibration Curves and Determination of Absolute Concentrations
To determine the absolute concentration of this compound in a sample, a calibration curve must be constructed. researchgate.net This is achieved by analyzing a series of standard solutions containing known concentrations of the analyte. acs.org The instrument's response to the analyte at each concentration is plotted against the corresponding concentration, generating a calibration curve.
The process typically involves the following steps:
Preparation of Standard Solutions: A stock solution of high-purity this compound is prepared, from which a series of calibration standards are made by serial dilution to cover the expected concentration range in the unknown samples. cromlab-instruments.es It is recommended to use at least five concentration levels to establish a reliable calibration curve.
Analysis of Standards: Each calibration standard is analyzed using the same analytical method as the unknown samples, including the addition of a constant concentration of the internal standard to each standard.
Construction of the Calibration Curve: The ratio of the analyte peak area to the internal standard peak area is plotted against the known concentration of the analyte for each standard. A linear regression analysis is then performed on these data points to obtain the equation of the line (y = mx + c), where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. ntu.edu.tw
Quantification of Unknown Samples: The unknown samples are prepared and analyzed under the same conditions. The peak area ratio of this compound to the internal standard is measured, and the concentration of the analyte in the sample is calculated by interpolating this ratio onto the calibration curve using the regression equation.
The linearity of the calibration curve is a critical parameter and is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1 (e.g., >0.99). nifc.gov.vn For instance, in the analysis of morpholine in apples, a linear range of 5 - 300 µg/L with an R² of 0.9998 was achieved. nifc.gov.vn Similarly, a study on morpholine in juices and drugs reported a linearity range of 10–500 μg·L⁻¹ with a good correlation. researchgate.net
Table 2: Exemplary Calibration Data for Morpholine Analysis
| Concentration (µg/L) | Peak Area Ratio (Analyte/IS) |
| 5 | 0.052 |
| 10 | 0.105 |
| 25 | 0.258 |
| 50 | 0.515 |
| 100 | 1.020 |
| 200 | 2.050 |
| 300 | 3.080 |
This table represents hypothetical data for illustrative purposes, based on typical analytical methodologies.
Data Normalization Techniques for Comparative Studies
Data normalization is a critical step in data analysis, especially in comparative studies where data from different sources, batches, or experimental conditions are being compared. acs.org The goal of normalization is to adjust the data to a common scale, removing systematic variations and allowing for a more accurate comparison of the underlying biological or environmental differences. acs.org
Several data normalization techniques can be applied, depending on the nature of the data and the study design. Some common methods include:
Internal Standard Normalization: As discussed previously, this is the most direct and effective method for correcting variations in analytical procedures. By expressing the analyte concentration relative to the concentration of a co-analyzed internal standard, variability introduced during sample preparation and analysis can be significantly reduced.
Linear Normalization (Min-Max Scaling): This technique scales the data to a specific range, often between 0 and 1. researchgate.net It is a straightforward method but can be sensitive to outliers.
Z-Score Normalization (Standardization): This method transforms the data to have a mean of 0 and a standard deviation of 1. It is useful when the data follows a normal distribution and helps in comparing features with different units and scales.
Quantile Normalization: This technique is often used in genomics and proteomics studies. It forces the distributions of values for each sample to be identical, which can be useful for reducing non-biological variability between samples. cromlab-instruments.es
In environmental and biological monitoring studies involving this compound, where samples might be collected over different time points or from different locations, data normalization is essential to ensure that any observed differences in concentration are due to actual environmental or biological factors and not analytical artifacts. The choice of normalization method should be carefully considered and validated to ensure it is appropriate for the dataset and the research question.
Method Validation for Sensitivity, Selectivity, and Robustness (e.g., Limit of Detection, Limit of Quantification)
To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must undergo a thorough validation process. rsc.org Method validation establishes the performance characteristics of the method and demonstrates its suitability for providing accurate and precise data. Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ), which define the sensitivity of the method, as well as selectivity and robustness.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nifc.gov.vnasme.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nifc.gov.vnasme.org
Several approaches can be used to determine the LOD and LOQ, including:
Based on Signal-to-Noise Ratio (S/N): A common approach, particularly in chromatography, is to determine the concentration at which the analyte signal is a certain multiple of the background noise. Typically, an S/N ratio of 3:1 is used for the LOD, and a ratio of 10:1 is used for the LOQ. nifc.gov.vn
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated from the standard deviation of the blank responses or the standard deviation of the y-intercept of the calibration curve, and the slope of the calibration curve. nih.gov The formulas are generally expressed as:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve. nih.gov
For the analysis of morpholine, a related compound, various studies have reported LOD and LOQ values. For instance, a method for determining morpholine in apples reported an LOD of 2 µg/kg and an LOQ of 5 µg/kg. nifc.gov.vnresearchgate.net Another study on morpholine in juices and drugs found an LOD of 7.3 μg·L⁻¹ and an LOQ of 24.4 μg·L⁻¹. researchgate.net These values demonstrate the high sensitivity that can be achieved with modern analytical instrumentation.
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. This is typically demonstrated by analyzing blank samples and spiked samples to ensure that there are no interfering peaks at the retention time of the analyte.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by evaluating the effect of small changes in parameters such as mobile phase composition, pH, column temperature, and flow rate on the analytical results.
Table 3: Validation Parameters from a Study on Morpholine in Apples
| Parameter | Result |
| Linearity Range | 5 - 300 µg/L |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 2 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Recoveries | 83 – 108 % |
| Repeatability (RSDr %) | 1.1 % (apple matrix) |
| Reproducibility (RSDR %) | 1.49 % (apple matrix) |
Data sourced from a study on morpholine determination in apples by LC-MS/MS. nifc.gov.vnresearchgate.net
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to N-chloroamides often involve traditional chlorinating agents that can be hazardous and generate significant waste. The future of N-Chloromethylmorpholine synthesis lies in the adoption of green chemistry principles. Research should be directed towards the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.
Key areas of focus could include:
Catalyst-Free Reactions: Exploring catalyst-free multicomponent reactions for the synthesis of N-acyl thia- and oxazolidinyl carbamates from N-acyliminium ions suggests a potential avenue for sustainable synthesis. Future studies could investigate similar catalyst-free approaches for the production of this compound, potentially reducing reliance on metal catalysts and simplifying purification processes.
Ultrasound-Assisted Synthesis: Ultrasound has been shown to assist in the addition of alcohols to N-acyliminium ions, offering a milder and more energy-efficient reaction pathway. Investigating the application of sonochemistry to the synthesis of this compound could lead to reduced reaction times and improved yields.
Electrochemical Methods: The Shono oxidation, an electrochemical anodic oxidation of unfunctionalized amides, provides a complementary route to generate N-acyliminium ions. Exploring electrochemical methods for the synthesis of this compound could offer a more sustainable alternative to traditional chemical oxidants.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Catalyst-Free Multicomponent Reactions | Reduced catalyst-related costs and waste, simplified reaction setup and purification. |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, potentially shorter reaction times, and increased energy efficiency. |
| Electrochemical Methods (e.g., Shono Oxidation) | Avoidance of chemical oxidants, precise control over reaction conditions, potential for scalability. |
Targeted Design and Synthesis of this compound Derivatives with Enhanced Bioactivity
The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties. archive.org The targeted design and synthesis of this compound derivatives present a significant opportunity for the discovery of novel therapeutic agents.
Future research in this area should concentrate on:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of this compound derivatives is crucial. By synthesizing and screening a library of analogues with diverse substitutions on the morpholine ring, it will be possible to identify key structural features responsible for specific biological activities.
Molecular Hybridization: The strategy of combining the this compound scaffold with other known pharmacophores could lead to the development of hybrid molecules with enhanced or novel biological activities. This approach has been successfully employed in the design of anti-inflammatory agents by combining morpholine with pyrimidine (B1678525) and benzhydryl piperazine (B1678402) units.
Systematic Chemical Diversity: Employing concepts like systematic chemical diversity (SCD) can guide the expansion of complex, C-functionalized morpholine derivatives. This involves the synthesis of a collection of substituted morpholines that vary systematically in regiochemistry and stereochemistry, providing a rich pool of compounds for biological screening.
Advanced Computational Modeling for Predictive Reactivity and Biological Interactions
Computational modeling is an indispensable tool in modern chemistry for predicting the reactivity and biological interactions of molecules, thereby guiding experimental design and accelerating research. For this compound, advanced computational studies can provide profound insights where experimental data is lacking.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. Such studies can elucidate reaction mechanisms, predict reaction outcomes, and guide the synthesis of novel compounds. DFT has been used to study the conformations of N-acyliminium ions, which is crucial for understanding the stereochemical outcome of their reactions.
Molecular Docking and Dynamics Simulations: To explore the potential biological targets of this compound derivatives, molecular docking and dynamics simulations can be utilized. These methods can predict the binding affinity and interaction patterns of the compounds with various proteins, helping to identify potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a sufficient amount of bioactivity data for a series of this compound derivatives is generated, QSAR models can be developed. These models can correlate the structural features of the molecules with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. |
| Molecular Docking | Identification of potential biological targets and prediction of binding modes. |
| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior and stability of ligand-protein complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity of novel derivatives based on their structural properties. |
Integration of Multi-Omics Technologies in Mechanistic Toxicology Studies
Understanding the potential toxicity of this compound and its derivatives is paramount for any future applications. Mechanistic toxicology, enhanced by the integration of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful approach to elucidate the molecular mechanisms of toxicity.
Future toxicological studies on this compound should involve:
Comprehensive Molecular Profiling: Exposing relevant biological systems (e.g., cell cultures, model organisms) to this compound and analyzing the global changes at the gene, protein, and metabolite levels. This will provide a holistic view of the cellular response to the compound.
Adverse Outcome Pathway (AOP) Development: The data generated from multi-omics studies can be used to construct AOPs. An AOP is a conceptual framework that links a molecular initiating event to an adverse outcome at a biological level of organization relevant to risk assessment.
Biomarker Discovery: Multi-omics approaches can facilitate the discovery of sensitive and specific biomarkers of exposure and effect for this compound. These biomarkers can be invaluable for monitoring potential toxicity in preclinical and clinical studies.
Elucidation of Complete Environmental Degradation Pathways and Metabolite Profiling
The environmental fate of this compound is a critical aspect that needs thorough investigation to ensure its environmental sustainability. Research in this area should focus on elucidating its complete degradation pathways and identifying its metabolites.
Key research directions include:
Biodegradation Studies: Investigating the biodegradation of this compound by various microorganisms, such as bacteria and fungi, is essential. Studies on morpholine have shown that it can be degraded by certain strains of Mycobacterium. Similar studies are needed for this compound to determine its biodegradability and the microorganisms involved.
Metabolite Identification: Utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to identify the intermediate and final products of this compound degradation in different environmental compartments (e.g., water, soil).
Pathway Elucidation: Combining experimental data with computational modeling to reconstruct the complete degradation pathways of this compound. This will provide a comprehensive understanding of its environmental persistence and potential for bioaccumulation. It is important to note that morpholine can be nitrosated to form the carcinogenic N-nitrosomorpholine, and the potential for similar transformations of this compound or its degradation products should be carefully assessed.
Innovations in Miniaturized and High-Throughput Analytical Platforms
To accelerate the research and development of this compound and its derivatives, the adoption of innovative analytical platforms is crucial. Miniaturized and high-throughput technologies can significantly increase the efficiency of synthesis, screening, and analysis.
Future efforts should be directed towards:
High-Throughput Synthesis and Screening: Developing automated, miniaturized platforms for the high-throughput synthesis of this compound derivative libraries. This will enable the rapid generation of a large number of compounds for biological screening.
Advanced Analytical Methods: Developing and validating sensitive and robust analytical methods for the detection and quantification of this compound and its metabolites in various matrices. This could include the use of ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS).
Lab-on-a-Chip Technologies: Exploring the use of microfluidic devices or "lab-on-a-chip" platforms for the integrated synthesis, purification, and biological evaluation of this compound derivatives. These technologies offer the advantages of reduced reagent consumption, faster analysis times, and higher throughput.
Q & A
Q. What challenges arise in resolving crystallographic disorder in this compound analogs?
- Methodological Answer : Disorder in chloroethyl groups (e.g., 2-chloroethyl fragments) complicates electron density maps. Strategies include:
- Multi-conformational refinement with occupancy ratios.
- Low-temperature data collection (99 K) to reduce thermal motion.
- Twinning detection (e.g., using PLATON) and alternative space group testing (e.g., C2/c vs. Cc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
